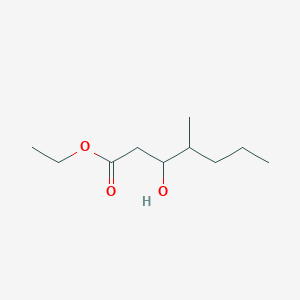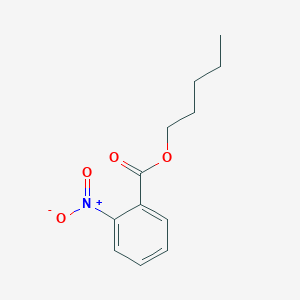
(2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride is an organic compound with a complex structure, characterized by a tetrahydronaphthalene ring system attached to a carbonyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid. One common method is the reaction of (2R)-1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid with thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or phosphorus pentachloride (PCl₅). These reagents facilitate the substitution of the hydroxyl group with a chlorine atom, forming the desired acyl chloride .
Industrial Production Methods
In an industrial setting, the production of acyl chlorides like this compound often involves large-scale chlorination processes using thionyl chloride due to its efficiency and the ease of removing by-products (sulfur dioxide and hydrogen chloride gases). The reaction is typically carried out under controlled temperatures to ensure high yield and purity .
化学反应分析
Types of Reactions
(2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as amides, esters, and anhydrides.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually performed under acidic or basic conditions to facilitate the breakdown of the acyl chloride.
Reduction: Reducing agents such as LiAlH₄ are used under anhydrous conditions to prevent side reactions.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
科学研究应用
(2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
相似化合物的比较
Similar Compounds
(2R)-1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid: The precursor to the acyl chloride.
Naphthalene-2-carbonyl chloride: Lacks the tetrahydro ring system, resulting in different reactivity and applications.
1,2,3,4-Tetrahydronaphthalene: Lacks the carbonyl chloride group, making it less reactive in acylation reactions.
Uniqueness
(2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride is unique due to its combination of a tetrahydronaphthalene ring and a carbonyl chloride group. This structure imparts specific reactivity patterns that are not observed in simpler analogs, making it valuable for specialized synthetic applications .
属性
CAS 编号 |
61402-31-1 |
|---|---|
分子式 |
C11H11ClO |
分子量 |
194.66 g/mol |
IUPAC 名称 |
(2R)-1,2,3,4-tetrahydronaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C11H11ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2/t10-/m1/s1 |
InChI 键 |
GBZFILBGEYHYAE-SNVBAGLBSA-N |
手性 SMILES |
C1CC2=CC=CC=C2C[C@@H]1C(=O)Cl |
规范 SMILES |
C1CC2=CC=CC=C2CC1C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)
![Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584053.png)
![Naphthalene, 1-[(triphenylmethyl)thio]-](/img/structure/B14584058.png)
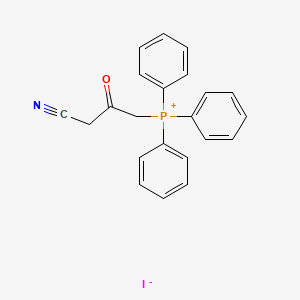
![N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14584069.png)
![7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584072.png)
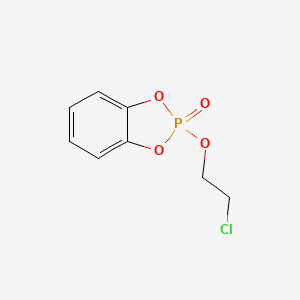
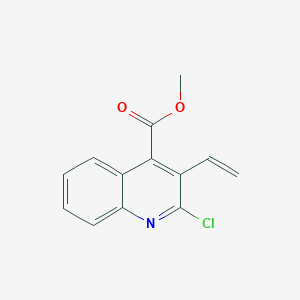
![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)
![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)
